Welcome to the BenchChem Online Store!
molecular formula C11H12O5 B8371247 5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

5-Methoxy-2-methoxycarbonyl-3-methylbenzoic acid

Cat. No. B8371247
M. Wt: 224.21 g/mol
InChI Key: RLRPYPFZNBJMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879846B2

Procedure details

To a suspension of compound M (45.4 g, 202 mmol) in 1,4-dioxane (420 mL) was added MeOH (40.9 mL, 1010 mmol) and triethylamine (56.3 mL, 404 mmol). The mixture was heated at 100° C. and diphenylphosphonic azide (65.3 mL, 303 mmol) was dropped into the mixture over 15 minutes. The mixture was stirred at 100° C. for 1 hour and concentrated. The residue was diluted with saturated aqueous NaHCO3 and extracted with ethyl acetate 3 times. The combined organic layers were washed with saturated brine and dried over anhydrous Na2SO4. The combined organic layers were then filtered and evaporated. The resulting residue was crystallized from iPrOH to give a white solid. The solid was dissolved in ethyl acetate and the resulting solution was washed with water and saturated brine and dried over anhydrous Na2SO4. Filtration and evaporation of the solvent gave compound N (33.0 g). In addition, the mother liquid was diluted with ethyl acetate and washed with water and saturated brine, dried over anhydrous Na2SO4, filtered, and evaporated. The resulting residue was recrysatallized from iPrOH to give compound N (4.29 g, 73% total yield) as a white powder. 1H NMR (CDCl3, 400 MHz): δ 2.45 (3H, s), 3.77 (3H, s), 3.84 (3H, s), 3.90 (3H, s), 6.45 (1H, d, J=2.4 Hz), 7.84 (1H, d, J=2.4 Hz), 9.97 (1H, s). EIMS (+): 253 [M]+
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
40.9 mL
Type
reactant
Reaction Step Two
Quantity
56.3 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonic azide
Quantity
65.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](C)[C:6]([C:12]([O:14][CH3:15])=[O:13])=[C:7]([CH:11]=1)[C:8](O)=O.C[OH:18].C([N:21]([CH2:24]C)CC)C.C1C=C[C:29]([O:32]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>O1CCOCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:7]([CH3:8])[C:6]([C:12]([O:14][CH3:15])=[O:13])=[C:5]([NH:21][C:24]([O:32][CH3:29])=[O:18])[CH:4]=1

Inputs

Step One
Name
Quantity
45.4 g
Type
reactant
Smiles
COC=1C=C(C(=C(C(=O)O)C1)C(=O)OC)C
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
40.9 mL
Type
reactant
Smiles
CO
Name
Quantity
56.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
diphenylphosphonic azide
Quantity
65.3 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 3 times
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
The combined organic layers were then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized from iPrOH
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
the resulting solution was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC(=C(C(=O)OC)C(=C1)C)NC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.